An In-depth Technical Guide to the NMR Spectroscopy of 1-Butyl-2-methylcyclopentan-1-amine
An In-depth Technical Guide to the NMR Spectroscopy of 1-Butyl-2-methylcyclopentan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No experimental NMR data for 1-Butyl-2-methylcyclopentan-1-amine has been found in the public domain. The data presented herein is a prediction based on established principles of nuclear magnetic resonance spectroscopy and analysis of structurally analogous compounds.
Introduction
1-Butyl-2-methylcyclopentan-1-amine is a primary amine featuring a substituted cyclopentyl ring. As with many small organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its structural elucidation and characterization. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectra of this compound, a comprehensive experimental protocol for data acquisition, and a workflow for spectral analysis. Due to a lack of available literature on the biological activity of this specific molecule, a discussion of signaling pathways has been omitted.
Predicted NMR Data
The chemical structure of 1-Butyl-2-methylcyclopentan-1-amine, with atom numbering for NMR assignment, is shown below:
The presence of two chiral centers at C1 and C2 implies the potential for diastereomers, which would exhibit distinct NMR spectra. The following predictions are for one diastereomer and serve as a general guide.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts are summarized in Table 1. These predictions are based on the typical chemical shift ranges for protons in similar chemical environments.[1]
Table 1: Predicted ¹H NMR Data for 1-Butyl-2-methylcyclopentan-1-amine
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| NH₂ | 1.0 - 2.5 | Broad Singlet | 2H |
| H2 | 1.8 - 2.2 | Multiplet | 1H |
| H3, H4, H5 (cyclopentyl CH₂) | 1.2 - 1.8 | Multiplets | 6H |
| H7 (butyl CH₂) | 1.2 - 1.5 | Multiplet | 2H |
| H8, H9 (butyl CH₂) | 1.2 - 1.5 | Multiplets | 4H |
| H10 (butyl CH₃) | 0.8 - 1.0 | Triplet | 3H |
| H11 (methyl CH₃) | 0.8 - 1.1 | Doublet | 3H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are summarized in Table 2. These values are estimated from data for methylcyclopentane and n-butylamine.[2][3]
Table 2: Predicted ¹³C NMR Data for 1-Butyl-2-methylcyclopentan-1-amine
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (quaternary C-NH₂) | 55 - 65 |
| C2 (CH-CH₃) | 35 - 45 |
| C3, C4, C5 (cyclopentyl CH₂) | 20 - 35 |
| C7 (butyl CH₂) | 35 - 45 |
| C8 (butyl CH₂) | 25 - 35 |
| C9 (butyl CH₂) | 20 - 30 |
| C10 (butyl CH₃) | 10 - 15 |
| C11 (methyl CH₃) | 15 - 25 |
Experimental Protocols
A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Sample Preparation
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Sample Weighing: Accurately weigh approximately 5-10 mg of 1-Butyl-2-methylcyclopentan-1-amine.
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Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
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Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
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Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Spectroscopy
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Spectrometer: A 400 MHz or 500 MHz spectrometer is recommended.
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Pulse Program: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).
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Acquisition Parameters:
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Spectral Width: 12-16 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8-16 scans.
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Pulse Width: A 30° or 45° pulse is typically used for routine spectra.[4]
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Processing:
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Apply a Fourier transform to the Free Induction Decay (FID).
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Phase correct the spectrum.
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Calibrate the spectrum to the TMS signal at 0 ppm.
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Integrate the signals.
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¹³C NMR Spectroscopy
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Spectrometer: A 100 MHz or 125 MHz spectrometer (corresponding to a 400 or 500 MHz ¹H frequency).
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Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' in Bruker terminology) is standard to produce a spectrum with singlets for each carbon.[5]
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Acquisition Parameters:
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Processing:
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Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
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Phase correct the spectrum.
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Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.
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Visualization of Experimental Workflow
The logical flow from sample preparation to final data analysis is depicted in the following diagram.
Caption: Workflow for NMR analysis of 1-Butyl-2-methylcyclopentan-1-amine.
